molecular formula C18H15NaO3PS B1343476 Sodium 3-(diphenylphosphino)benzenesulfonate CAS No. 63995-75-5

Sodium 3-(diphenylphosphino)benzenesulfonate

Cat. No.: B1343476
CAS No.: 63995-75-5
M. Wt: 365.3 g/mol
InChI Key: UXHVWXXFHMLQMC-UHFFFAOYSA-N
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Description

Sodium 3-(diphenylphosphino)benzenesulfonate is an organophosphorus compound with the molecular formula C18H14NaO3PS. It is a water-soluble phosphine ligand widely used in various chemical reactions and industrial applications. The compound is known for its ability to form stable complexes with transition metals, making it a valuable reagent in homogeneous catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sodium 3-(diphenylphosphino)benzenesulfonate typically involves the sulfonation of triphenylphosphine. One common method includes the following steps:

    Starting Material: Triphenylphosphine is used as the starting material.

    Formation of Triphenylphosphine Fluoborate: Triphenylphosphine is reacted with fluoboric acid in 1,4-dioxane to form triphenylphosphine fluoborate.

    Monosulfonation: The triphenylphosphine fluoborate is then reacted with fuming sulfuric acid to achieve monosulfonation.

    Formation of Sodium Salt: The resulting product is treated with sodium hydroxide to form this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high yield and purity by minimizing the formation of disulfonated byproducts and employing efficient separation techniques .

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(diphenylphosphino)benzenesulfonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to regenerate the phosphine ligand.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the sulfonate group under basic conditions.

Major Products Formed

Scientific Research Applications

Sodium 3-(diphenylphosphino)benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in homogeneous catalysis, facilitating reactions such as hydroformylation, hydrogenation, and carbon-carbon coupling reactions.

    Biology: The compound is employed in the synthesis of bioactive molecules and pharmaceuticals.

    Medicine: It is used in the development of anti-cancer agents and other therapeutic compounds.

    Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and polymers

Mechanism of Action

The mechanism of action of sodium 3-(diphenylphosphino)benzenesulfonate involves its ability to form stable complexes with transition metals. The phosphine ligand coordinates with the metal center, facilitating various catalytic processes. The sulfonate group enhances the water solubility of the compound, making it suitable for aqueous-phase reactions .

Comparison with Similar Compounds

Similar Compounds

  • Triphenylphosphine-3-sulfonic acid sodium salt
  • Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt
  • 2-(Diphenylphosphino)benzenesulfonic acid

Uniqueness

Sodium 3-(diphenylphosphino)benzenesulfonate is unique due to its combination of a phosphine ligand and a sulfonate group, providing both strong metal-binding properties and water solubility. This dual functionality makes it particularly valuable in aqueous-phase catalysis and other applications where solubility in water is essential .

Properties

CAS No.

63995-75-5

Molecular Formula

C18H15NaO3PS

Molecular Weight

365.3 g/mol

IUPAC Name

sodium;3-diphenylphosphanylbenzenesulfonate

InChI

InChI=1S/C18H15O3PS.Na/c19-23(20,21)18-13-7-12-17(14-18)22(15-8-3-1-4-9-15)16-10-5-2-6-11-16;/h1-14H,(H,19,20,21);

InChI Key

UXHVWXXFHMLQMC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)O.[Na]

Pictograms

Corrosive

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 300-ml three-necked flask equipped with a thermometer, stirrer, dropping funnel and nitrogen inlet and outlet lines was charged with 110 g (1.12 moles) of concentrated sulfuric acid and 60 g (0.23 mole) of triphenylphosphine, and the air in the flask was replaced with nitrogen. To the contents with stirring 220 g of fuming sulfuric acid (content of sulfur trioxide: 25% by weight; moles of sulfur trioxide: 0.69 mole) was added dropwise over 1 hour, while the inside temperature was maintained at 25° C. After completion of the dropping, stirring was continued for 12 hours at an inside temperature of 25° C. The reaction mixture obtained was added dropwise onto 1.8 kg of ice water under an atmosphere of nitrogen and hydrolyzed and diluted. To the obtained aqueous solution, 1.5 liters of 4-methyl-2-pentanone was added at a room temperature and sufficiently mixed. After the mixture had been allowed to stand still, the 4-methyl-2-pentanone layer was separated. To the 4-methyl-2-pentanone layer thus obtained, 120 ml of a 5% by weight aqueous sodium hydroxide solution was added dropwise under an atmosphere of nitrogen, while the inside temperature was maintained at 25° C., to neutralize it. The aqueous layer was taken out from the reaction mixture, washed with 100 ml of 4-methyl-2-pentanone and again taken out by separation. The layer was condensed at 80° C. to a volume of 80 ml and then allowed to cool, to precipitate crystals. The crystals precipitated were separated by filtration and vacuum-dried at 60° C., 0.67 kPa (5 mmHg) for 2 hours, to yield 35 g of a white crystalline sodium 3-(diphenylphosphino)benzenesulfonate dihydrate.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
220 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.8 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.5 L
Type
solvent
Reaction Step Five
Name
sodium 3-(diphenylphosphino)benzenesulfonate dihydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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